molecular formula C8H5FN2O7 B13996959 (2-Fluoro-4,6-dinitrophenoxy)acetic acid CAS No. 2923-59-3

(2-Fluoro-4,6-dinitrophenoxy)acetic acid

Cat. No.: B13996959
CAS No.: 2923-59-3
M. Wt: 260.13 g/mol
InChI Key: UCRNUJKDSAWYLZ-UHFFFAOYSA-N
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Description

(2-Fluoro-4,6-dinitrophenoxy)acetic acid is a chemical compound with the molecular formula C8H5FN2O7 It is known for its unique structural properties, which include a fluorine atom and two nitro groups attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Fluoro-4,6-dinitrophenoxy)acetic acid typically involves the reaction of 5-difluoro-2,4-dinitrobenzene with ethylene glycol under alkaline conditions . The reaction proceeds through nucleophilic substitution, where the ethylene glycol acts as a nucleophile, replacing one of the fluorine atoms on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and minimize waste. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4,6-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

    Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the fluorine atom or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenoxyacetic acids, and various quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Fluoro-4,6-dinitrophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4,6-dinitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4,6-dinitrophenoxy)acetic acid is unique due to its specific combination of fluorine and nitro groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

2-(2-fluoro-4,6-dinitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O7/c9-5-1-4(10(14)15)2-6(11(16)17)8(5)18-3-7(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRNUJKDSAWYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OCC(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951843
Record name (2-Fluoro-4,6-dinitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2923-59-3
Record name Acetic acid, 2-(2-fluoro-4,6-dinitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2923-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC10227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Fluoro-4,6-dinitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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